

Spectroscopic Analysis of 1-Iodo-8H-perfluorooctane: A Technical Guide

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Compound of Interest

Compound Name: 1-Iodo-8H-perfluorooctane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Iodo-8H-perfluorooctane**, a fluorinated organic compound of interest in various research and development applications. Due to the limited availability of public spectroscopic data for **1-Iodo-8H-perfluorooctane** (CAS 79162-64-4), this document presents representative data from its close structural isomer, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (CAS 2043-57-4), which is expected to exhibit very similar spectroscopic characteristics.^{[1][2]}

Data Presentation

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the representative compound, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.25	Triplet	2H	-CH ₂ -I
2.50	Triplet of Triplets	2H	-CF ₂ -CH ₂ -

¹³C NMR Data

Chemical Shift (ppm)	Assignment
105-125 (multiplets)	-CF ₂ - groups
33 (triplet)	-CF ₂ -CH ₂ -
-5	-CH ₂ -I

¹⁹F NMR Data

Chemical Shift (ppm)	Assignment
-81.1	-CF ₃
-114.5	-CF ₂ -CH ₂ -
-122.0 to -126.5	-(CF ₂) ₅ -

Note: NMR data is sourced from publicly available databases and may vary depending on the solvent and experimental conditions.[\[1\]](#)

Infrared (IR) Spectroscopy

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970-2850	Strong	C-H Stretching
1470	Medium	C-H Scissoring
1380	Medium	C-H Methyl Rock
1200-1000	Strong	C-F Stretching
730	Medium-Weak	C-I Stretching

Note: IR data is based on typical absorption regions for the functional groups present.[\[3\]](#)

Experimental Protocols

The acquisition of high-quality spectroscopic data for fluorinated compounds such as **1-Iodo-8H-perfluorooctane** requires specific experimental considerations.

NMR Spectroscopy of Fluorinated Compounds

A standard protocol for acquiring NMR spectra of fluorinated compounds involves a series of one- and two-dimensional experiments.^[4]

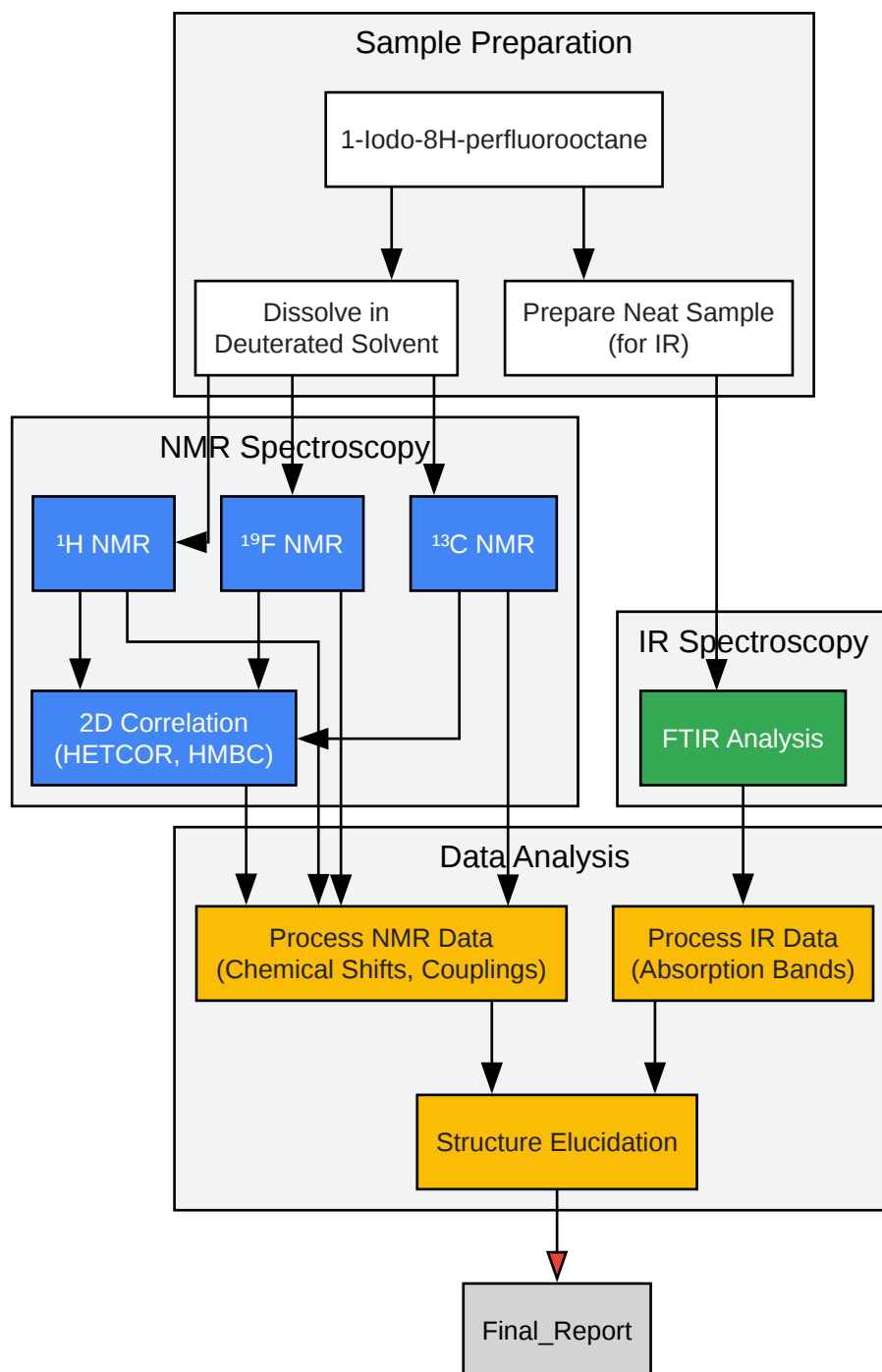
- **Sample Preparation:** The sample is typically dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆).
- **¹⁹F NMR:** A standard one-dimensional ¹⁹F NMR spectrum is acquired. Due to the large chemical shift range of ¹⁹F, a wide spectral window is necessary.^{[5][6]} Both proton-coupled and decoupled spectra can be informative.
- **¹H NMR:** A standard one-dimensional ¹H NMR spectrum is acquired.
- **¹³C NMR:** A standard one-dimensional ¹³C NMR spectrum is acquired, often with proton decoupling.
- **2D Correlation Spectroscopy:** To establish connectivity, heteronuclear correlation experiments such as ¹H-¹⁹F HETCOR or HMBC can be performed to correlate proton and fluorine signals.^[7] Similarly, ¹H-¹³C HSQC and HMBC experiments are used to assign carbon signals.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples like **1-Iodo-8H-perfluorooctane**, the spectrum can be obtained "neat" by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).^[8] Alternatively, the sample can be dissolved in a suitable solvent that has minimal IR absorption in the regions of interest. For solid samples, a KBr disk or an Attenuated Total Reflectance (ATR) accessory can be used.^[9]
- **Data Acquisition:** The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or the pure solvent) is recorded and subtracted from the sample spectrum.

Mandatory Visualization

Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for spectroscopic analysis of **1-iodo-8H-perfluorooctane**.

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